molecular formula C₁₃H₁₄O₅S B1145035 3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone CAS No. 189955-89-3

3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone

Cat. No.: B1145035
CAS No.: 189955-89-3
M. Wt: 282.31
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory process . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-hydroxy-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one
  • Molecular Formula : C₁₃H₁₄O₅S
  • Molecular Weight : 282.31 g/mol
  • CAS Number : 189955-89-3
  • Structure : Features a γ-lactone core with hydroxyl, dimethyl, and 4-(methylsulfonyl)phenyl substituents .

Key Properties :

  • Solubility : Likely polar due to the sulfonyl and hydroxyl groups.
  • Applications: Acts as a metabolite (DFH) of the fluorescent probe DFB, used to study CYP3A enzyme activity in drug-drug interaction research . Potential role in anti-inflammatory pathways due to structural similarities to COX inhibitors .

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Sulfonyl/Cyclooxygenase (COX) Inhibition Activity

Table 1: Key Compounds and Their Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application References
3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone (DFH) C₁₃H₁₄O₅S 282.31 Hydroxyl, dimethyl, 4-methylsulfonylphenyl CYP3A probe metabolite; potential COX modulation
3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone (DFU) C₁₉H₁₇FO₄S 360.40 Fluorophenyl, dimethyl, 4-methylsulfonylphenyl Selective COX-1 inhibitor; vascular disease therapy
Firocoxib (TYO036) C₁₇H₂₀O₅S 336.40 Cyclopropylmethoxy, dimethyl, 4-methylsulfonylphenyl COX-2 selective inhibitor; veterinary anti-inflammatory
L-745,337 C₁₆H₁₃F₂NO₂S 321.34 Methanesulfonamido, difluorothiophenyl Potent COX-2 inhibitor (IC₅₀: 23 nM); anti-inflammatory

Key Observations :

  • Substituent Impact :

    • The fluorophenyl group in DFU enhances COX-1 selectivity and metabolic stability compared to DFH .
    • Cyclopropylmethoxy in Firocoxib improves COX-2 specificity, reducing gastrointestinal toxicity .
    • The hydroxyl group in DFH facilitates its role as a fluorescent metabolite for CYP3A assays .
  • COX Inhibition :

    • DFU (COX-1 IC₅₀ >10 µM vs. COX-2 IC₅₀ ~23 nM) shows a narrower selectivity profile than Firocoxib (COX-2 selective) .
    • DFH’s COX activity remains underexplored but is hypothesized due to structural parallels .

Furanone Derivatives with Antimicrobial and Antifibrotic Activity

Key Observations :

  • Natural vs. Synthetic Derivatives: Natural furanones (e.g., Alismanoid A) exhibit anti-fibrotic activity via undefined mechanisms, while synthetic brominated derivatives show divergent effects on bacterial biofilms .

Table 3: Metabolic Pathways and Toxicity Data

Compound Metabolic Pathway Toxicity/Safety Notes References
DFH Derived from DFB via CYP3A oxidation No reported gastrointestinal toxicity in preclinical models
DFU Not fully characterized Potential vascular targeting; limited safety data
L-745,337 Hepatic glucuronidation No gastric lesions in rats up to 30 mg/kg
Firocoxib CYP450-mediated oxidation Safe for chronic use in animals; low ulcerogenic risk

Key Observations :

  • DFH ’s lack of gastrointestinal toxicity contrasts with traditional NSAIDs (e.g., indomethacin), likely due to its selective CYP3A interaction .
  • Brominated furanones (e.g., 3,4-dibromo derivatives) require stringent handling due to acute toxicity risks .

Biological Activity

3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone, with the CAS number 189955-89-3, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₄O₅S
  • Molecular Weight : 282.31 g/mol
PropertyValue
CAS Number189955-89-3
Molecular FormulaC₁₃H₁₄O₅S
Molecular Weight282.31 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study by Jayashree et al. (2022) demonstrated that various derivatives of furanones, including this compound, showed promising antifungal activity against strains such as Aspergillus flavus and Penicillium expansum at concentrations of 0.25 mg/ml and 0.5 mg/ml .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. In vitro studies have shown that this compound can scavenge free radicals effectively, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound has been implicated in anti-inflammatory activities. Research suggests that it may modulate inflammatory pathways, potentially reducing markers such as TNF-alpha and IL-6 in cellular models . This could position the compound as a candidate for treating chronic inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific cellular receptors or enzymes involved in inflammation and microbial resistance.

Case Studies

  • Antifungal Activity : A study conducted on the efficacy of various furanones against fungal pathogens revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antifungal agents .
  • Oxidative Stress : In a controlled laboratory setting, the compound was tested for its ability to reduce oxidative stress markers in human cell lines exposed to hydrogen peroxide. Results indicated a significant decrease in oxidative damage when treated with the compound .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural identification and purity assessment of 3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions and stereochemistry. The compound’s SMILES notation (CC1(C)OC(=O)C(=C1c2ccc(cc2)S(=O)(=O)C)O) and IUPAC name provide a basis for spectral interpretation .
  • High-Performance Liquid Chromatography (HPLC): Employ ≥98% purity thresholds (HPLC) with reverse-phase columns to assess impurities, as validated in product specifications .
  • Mass Spectrometry (MS): Compare experimental molecular weight (282.31 g/mol) and accurate mass (282.0562) with theoretical values for validation .

Q. What are the key challenges in synthesizing this compound, and how can they be addressed?

Methodological Answer:

  • Intermediate Stability: The methylsulfonylphenyl group may require protection during synthesis to prevent side reactions. A documented route involves intermolecular condensation of acetoxy derivatives, as seen in structurally similar furanones .
  • Purification: Use recrystallization in ethyl acetate/methanol (15:1 ratio) for optimal yield, as demonstrated in analogous furanone syntheses .
  • Stereochemical Control: Computational modeling (e.g., DFT calculations) can predict reactive sites and guide regioselective modifications .

Q. How do solubility characteristics impact formulation for biological studies?

Methodological Answer:

  • Solubility Enhancement: Complexation with β-cyclodextrins improves dissolution rates, as shown for structurally related sulfonylphenyl furanones. Kneading or physical mixing with cyclodextrins increases bioavailability .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMSO) for in vitro assays, but validate biocompatibility at concentrations ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can computational chemistry optimize the compound’s reactivity for targeted biological applications?

Methodological Answer:

  • Molecular Orbital Analysis: Calculate HOMO-LUMO gaps to predict electron transfer capacity. Studies on 2(5-phenyl)-furanone derivatives show enhanced antioxidativity when phenyl groups lower the energy gap .
  • Docking Simulations: Model interactions with bacterial enzymes (e.g., Pseudomonas aeruginosa biofilm regulators) to design derivatives with improved binding affinity, as validated for halogenated furanones .
  • QSPR Models: Correlate LogP values (experimental: ~2.8) with membrane permeability to prioritize derivatives for antibacterial testing .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Validation: Replicate assays across multiple bacterial strains (e.g., E. coli vs. S. aureus) using standardized MIC protocols. For example, 3,4-dichloro-5-hydroxy-2(5H)-furanone derivatives show strain-specific efficacy .
  • Metabolite Profiling: Use LC-MS to identify degradation products in biological matrices. Hydroxyl groups may oxidize to ketones, altering activity .
  • In Silico Toxicity Screening: Tools like ProTox-II can flag off-target effects (e.g., hepatotoxicity) that may explain inconsistent in vivo results .

Q. What methodologies are recommended for in vivo pharmacological evaluation?

Methodological Answer:

  • Animal Models: Use formalin-induced edema in rats to assess anti-inflammatory activity. Dosing at 5–10 mg/kg (oral) with glucosaminylmuramyldipeptide enhances mnestic activity, as demonstrated in recent studies .
  • Bioavailability Studies: Track plasma concentrations via LC-MS/MS. Cyclodextrin complexes improve Cmax_\text{max} by 2–3 fold in preclinical models .
  • Histopathological Analysis: Evaluate organ toxicity post-treatment, focusing on renal and hepatic tissues due to sulfonyl group metabolism .

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5S/c1-13(2)10(11(14)12(15)18-13)8-4-6-9(7-5-8)19(3,16)17/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPWTSYHKQQKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 0° C. solution of the alcohol of Example 1, Step 3 (14.0 g, 57.8 mmol) in CH3CN (180 mL) were added pyridine (10.0 mL) and acetoxyacetyl chloride (12.7 g, 93.0 mmol) after a period of 7 h at r.t., DBU (15.0 mL) was added to the reaction mixture. After a period of 1 h at 80° C., a second portion of DBU (20.0 mL) was added. The reaction mixture was kept at 80° C. for 18 h. The reaction mixture allowed to cool to r.t. The mixture was diluted with EtOAc (500 mL) and H2O (500 mL) and acidified with 6NHCl. After the addition of brine (100 mL), the aqueous phase was extracted 2 times with EtOAc. The organic phase was evaporated to provide a brown residue. To the solid was added a 2:1 mixture of CH2Cl2 -toluene (150 mL). The solid was filtered and washed with CH2Cl2 -toluene to provide 7.0 g of the title compound.
Name
CH2Cl2 toluene
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a 0° C. solution of the alcohol of Example 1, Step 3 (14.0 g, 57.8 mmol) in CH3CN (180 mL) were added pyridine (10.0 mL) and acetoxyacetyl chloride (12.7 g, 93.0 mmol) after a period of 7 h at r.t., DBU (15.0 ml) was added to the reaction mixture. After a period of 1 h at 80° C., a second portion of DBU (20.0 mL) was added. The reaction mixture was kept at 80° C. for 18 h. The reaction mixture allowed to cool to r.t. The mixture was diluted with EtOAc (500 mL) and H2O (500 mL) and acidified with 6NHCl. After the addition of brine (100 mL), the aqueous phase was extracted 2 times with EtOAc. The organic phase was evaporated to provide a brown residue. To the solid was added a 2:1 mixture of CH2Cl2- toluene (150 mL). The solid was filtered and washed with CH2Cl2- toluene to provide 7.0 g of the title compound.
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
CH2Cl2- toluene
Quantity
150 mL
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a 0° C. solution of the alcohol of Example 1, Step 3 (29.5 g, 122 mmol) in CH3CN (350 mL) were added pyridine (25 mL) and acetoxyacetyl chloride (25 g, 183 mmol). After a period of 7 h at r.t., DBU (31 mL) was added to the reaction mixture. After a period of 1 h at 80° C., a second portion of DBU (35 mL) was added. The reaction mixture was kept at 80° C. for 18 h. The reaction mixture was allowed to cool to r.t. The mixture was poured onto ice-water (2.5 L) containing 100 mL of concentrated HCl. The brown solid was collected and dissolved in hot acetonitrile and was filtered through a plug of silica. The solvent was evaporated and the resultant solid was swished in EtOAc to give the title compound (21.2 g, 62%).
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
31 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
62%

Synthesis routes and methods IV

Procedure details

To a 0° C. solution of the alcohol of Example 1, Step 3 (29.5 g, 122 mmol) in CH3CN (350 mL) were added pyridine (25 mL) and acetoxyacetyl chloride (25 g, 183 mmol). After a period of 7 h at r.t., DBU (31 mL) was added to the reaction mixture. After a period of 1 h at 80° C., a second portion of DBU (35 mL) was added. The reaction mixture was kept at 80° C. for 18 h. The reaction mixture was allowed to cool to r.t. The mixture was poured onto ice-water (2.5 L) containing 100 mL of concentrated HCl. The brown solid was collected and dissolved in hot acetonitrile and was filtered through a plug of silica. The solvent was evaporated and the resultant solid was swished in EtOAc to give the title compound (21.2 g, 62%).
Name
alcohol
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
31 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
62%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.